8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide

Description

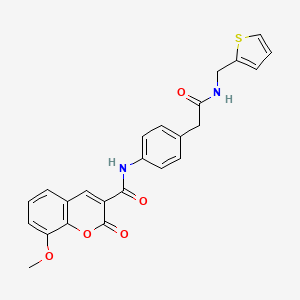

The compound 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide is a coumarin derivative characterized by:

- A methoxy group at position 8 of the chromene ring.

- A 3-carboxamide substituent linked to a phenyl group.

- A thiophen-2-ylmethyl aminoethyl side chain at the phenyl para-position, featuring a ketone moiety.

Coumarins are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities . The thiophene moiety in this compound may enhance lipophilicity and modulate interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

8-methoxy-2-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S/c1-30-20-6-2-4-16-13-19(24(29)31-22(16)20)23(28)26-17-9-7-15(8-10-17)12-21(27)25-14-18-5-3-11-32-18/h2-11,13H,12,14H2,1H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPACVPXFKCZYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential biological activities. Its structure includes a chromene moiety, a thiophene ring, and various functional groups such as methoxy, carbonyl, and carboxamide, which contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide is C21H18N2O4S, with a molecular weight of 392.43 g/mol. The presence of diverse functional groups indicates a high degree of molecular complexity, suggesting unique chemical behaviors in biological contexts.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide exhibit significant antimicrobial activity. The compound's ability to interact with biological macromolecules may modulate enzyme activities or interfere with cellular signaling pathways, potentially leading to antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of the chromene structure often demonstrate anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, including MDA-MB-231 and HCT116. The unique combination of the chromene core and thiophene moiety in this compound may enhance its selectivity and potency against cancer cells .

Case Studies

- Antitumor Efficacy : A study evaluating thiazolidinone derivatives reported that compounds with structural similarities to 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide exhibited potent antitumor activity against glioblastoma multiforme cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .

- Antifungal Activity : Another study highlighted the antifungal properties of related chromene derivatives, demonstrating significant activity against fungal strains such as Candida albicans. The presence of specific functional groups was correlated with enhanced antifungal efficacy .

Structure-Bioactivity Relationship

The biological activity of 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-yilmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide can be attributed to its structural features:

| Functional Group | Biological Activity | Impact on Activity |

|---|---|---|

| Methoxy Group | Enhances solubility and reactivity | Improves bioavailability |

| Carbonyl Group | Potential for enzyme interaction | Modulates enzyme activities |

| Carboxamide Group | Increases binding affinity | Influences receptor interactions |

| Thiophene Moiety | Contributes to anticancer properties | Enhances selectivity towards cancer cells |

Future Directions

Given the promising preliminary findings regarding the biological activity of 8-methoxy-2-oxo-N-(4-(2-oxo-2-((thiophen-2-yilmethyl)amino)ethyl)phenyl)-2H-chromene-3-carboxamide, further research is warranted. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile of the compound in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Synthetic Optimization : To improve yield and purity during synthesis for potential pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Coumarin Carboxamides

Substituent Effects on the Phenyl Ring

Key Observations :

- Thiophene vs.

- Methoxy Position : 8-Methoxy substitution (target) versus 7-methoxy () alters electronic distribution, affecting UV absorbance and binding affinity .

Side Chain Variations

Key Observations :

- The aminoethyl-thiophene side chain in the target compound balances hydrophobicity and hydrogen-bonding capacity, unlike bulkier or more polar substituents .

Key Observations :

Pharmacological and Physicochemical Data

Key Observations :

- The target compound’s higher LogP (predicted) compared to sulfonamide or fluorophenyl analogs suggests better cell membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.